

# Toxicology of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate and its metabolites

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

**Cat. No.:** B032755

[Get Quote](#)

An In-depth Technical Guide to the Toxicology of **2,2,4-Trimethyl-1,3-pentanediol diisobutyrate** and its Metabolites

## Introduction

**2,2,4-Trimethyl-1,3-pentanediol diisobutyrate** (CAS RN: 6846-50-0), commonly known by the trade name TXIB®, is a high-molecular-weight, low-volatility plasticizer.<sup>[1][2]</sup> Due to its excellent hydrolytic stability, broad compatibility with polymers, and efficiency, it is utilized in a variety of applications, including as a non-phthalate plasticizer in polyvinyl chloride (PVC) products like vinyl flooring, toys, and containers, and as a coalescing agent in latex paints, inks, and coatings.<sup>[1]</sup> Its presence in numerous consumer and construction products necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety.<sup>[1][3]</sup>

This guide provides a comprehensive overview of the toxicology of TXIB and its primary metabolites. The toxicological evaluation of any compound is fundamentally linked to its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the substance. In the case of TXIB, it is readily metabolized via hydrolysis, first to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) and subsequently to the parent glycol, 2,2,4-trimethyl-1,3-pentanediol (TMPD).<sup>[4][5]</sup> Therefore, an assessment of TXIB's toxicology is incomplete without considering the biological activity of these metabolites.

This document synthesizes data from key toxicological studies, focusing on acute and repeated-dose toxicity, reproductive and developmental effects, and genotoxicity. It further provides insight into the experimental designs and rationale that form the basis of modern toxicological assessment for industrial chemicals.

## Physicochemical Characteristics

The physicochemical properties of a substance are critical determinants of its toxicokinetic behavior. TXIB is a lipophilic compound with a high octanol-water partition coefficient (log K<sub>ow</sub>) and low water solubility, suggesting it is more likely to partition into fatty tissues than remain in aqueous environments.<sup>[1][6]</sup> Its low vapor pressure indicates slow evaporation at room temperature.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)**

| Property                 | Value                                            | Source              |
|--------------------------|--------------------------------------------------|---------------------|
| <b>Molecular Formula</b> | <b>C<sub>16</sub>H<sub>30</sub>O<sub>4</sub></b> | <a href="#">[7]</a> |
| Molecular Weight         | 286.41 g/mol                                     | <a href="#">[7]</a> |
| Physical State           | Colorless Liquid                                 | <a href="#">[2]</a> |
| Water Solubility         | 11.4 mg/L at 25°C (estimated)                    | <a href="#">[6]</a> |
| Vapor Pressure           | < 1.5 Pa at 25°C                                 | <a href="#">[6]</a> |

| log K<sub>ow</sub> (Octanol-Water Partition Coefficient) | >4.1 (estimated); 4.91 |<sup>[1][6]</sup> |

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of TXIB is essential for interpreting toxicological findings. Studies in laboratory animals, primarily rats, provide the basis for our current knowledge.

**Absorption and Distribution:** Following oral administration (gavage) in rats, radiolabeled TXIB is readily absorbed.<sup>[4]</sup> Due to its lipophilicity, absorption is expected, and distribution may occur in

various tissues, although there is no evidence to suggest significant bioaccumulation with repeated exposures.[4][5]

**Metabolism:** The primary metabolic pathway for TXIB is sequential hydrolysis of its two ester linkages by esterase enzymes.[4] This process is a classic detoxification pathway for ester-containing xenobiotics.

- Step 1: Hydrolysis to Monoester: TXIB is first hydrolyzed to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB).
- Step 2: Hydrolysis to Glycol: TMPD-MIB is further hydrolyzed to the parent glycol, 2,2,4-trimethyl-1,3-pentanediol (TMPD).
- Step 3: Oxidation and Conjugation: A portion of the TMPD can be oxidized to form 2,2,4-trimethyl-3-hydroxyvaleric acid.[4][5] The parent glycol and its oxidized metabolite are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[4][5]

**Excretion:** Metabolized TXIB is rapidly and primarily excreted in the urine.[4] Studies with radiolabeled TXIB in rats showed that a majority of the administered dose was excreted within 72 hours.[5] A small percentage of unchanged TXIB can be found in the urine, but the vast majority consists of the TMPD glycol and its conjugates.[4]



[Click to download full resolution via product page](#)

*Metabolic pathway of TXIB in rats.*

## Toxicological Profile of TXIB

The toxicity of TXIB has been evaluated in a range of studies compliant with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

## Acute Toxicity

TXIB exhibits a very low order of acute toxicity via oral and dermal routes.[\[4\]](#)

- Oral LD<sub>50</sub> (Rat): >2,000 mg/kg and >3,200 mg/kg[\[4\]](#)[\[6\]](#)
- Oral LD<sub>50</sub> (Mouse): >6,400 mg/kg[\[4\]](#)
- Dermal LD<sub>50</sub> (Rabbit): >2,000 mg/kg[\[4\]](#)[\[6\]](#)
- Dermal LD<sub>50</sub> (Guinea Pig): >20,000 mg/kg[\[4\]](#)

In dermal irritation studies, TXIB was found to be slightly irritating to the skin in rabbits and guinea pigs, causing slight to moderate edema and erythema under occlusive wraps.[\[4\]](#) It is also considered slightly irritating to the eyes.[\[5\]](#) It did not demonstrate skin-sensitizing properties in animal studies or in human volunteers.[\[5\]](#)

## Repeated-Dose Toxicity

Subchronic toxicity studies have been conducted in rats and dogs. The primary target organs identified at higher dose levels are the liver and, in male rats, the kidneys.[\[2\]](#)[\[5\]](#)

- 90-Day Rat Study: In a 90-day feeding study in rats, doses up to approximately 750 mg/kg/day were administered. At the highest dose, treatment-related increases in absolute and relative liver weights were observed in both males and females.[\[2\]](#)[\[4\]](#) This finding is often interpreted as an adaptive response (e.g., enzyme induction to handle the metabolic load of the chemical) rather than frank toxicity, especially when not accompanied by corresponding histopathological changes or alterations in clinical chemistry markers of liver damage.[\[2\]](#)[\[5\]](#)
- Male Rat-Specific Kidney Effects: Male rats in these studies exhibited kidney effects, including the accumulation of hyaline droplets and chronic progressive nephropathy (CPN).[\[4\]](#)[\[5\]](#) These effects were linked to an accumulation of alpha-2u-globulin, a low-molecular-weight protein produced in large quantities by the male rat liver.[\[4\]](#) This phenomenon, known as alpha-2u-globulin nephropathy, is specific to male rats and is not considered relevant for human risk assessment.[\[5\]](#)
- 90-Day Dog Study: A study in dogs also found increased liver weights at the highest dose, with no other significant toxicological effects.[\[2\]](#)

The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week oral study was identified as 150 mg/kg bw/day, based on the absence of adverse effects at this dose.[\[5\]](#)

## Reproductive and Developmental Toxicity

The potential for TXIB to cause reproductive or developmental harm has been assessed in screening-level studies in rats.

- OECD 422 Study (Combined Repeated Dose with Reproduction/Developmental Toxicity Screening Test): In a study where rats were administered TXIB by gavage at doses of 30, 150, and 750 mg/kg/day, no adverse effects on reproductive parameters (e.g., mating, fertility, gestation length) or pup development were observed even at the highest dose.[\[1\]](#) The NOEL for developmental and reproductive toxicity was determined to be 750 mg/kg/day.
- OECD 421 Study (Reproduction/Developmental Toxicity Screening Test): Another study using dietary administration resulted in higher daily doses (up to 905 mg/kg in males and 1135 mg/kg in females).[\[1\]](#) In the high-dose group, some effects were noted, including reductions in the number of implantation sites, corpora lutea, and mean litter weights.[\[1\]](#) The NOAEL for reproductive and developmental toxicity in this study was established at 276 mg/kg in males and 359 mg/kg in females.

Overall, the data indicate that TXIB does not pose a significant risk for reproductive or developmental toxicity except at very high doses that may also induce parental toxicity.

## Genotoxicity and Carcinogenicity

TXIB has been tested for its potential to cause genetic mutations and was found to be negative in the Ames test and in several in vitro studies using mammalian cell lines.[\[5\]](#) There are currently no long-term carcinogenicity studies available for TXIB.[\[5\]](#)

## Toxicology of Key Metabolites

### 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB)

TMPD-MIB (also known by the trade name Texanol) is the intermediate metabolite of TXIB and is also used commercially as a coalescing agent in paints.[\[8\]](#) Its toxicological profile is

characterized by low acute toxicity.[9]

- Acute Oral LD<sub>50</sub> (Rat): 6.86 mL/kg bw (equivalent to >3,200 mg/kg)[9][10]
- Repeated-Dose Toxicity: In a combined repeated dose and reproductive/developmental toxicity study (OECD 422), the primary effects at high doses (1000 mg/kg/day) were increased liver and kidney weights.[9] The NOEL was established at 100 mg/kg/day based on increased liver weights and associated centrilobular hepatocytomegaly at higher doses. [9]
- Genotoxicity: TMPD-MIB tested negative in an Ames test and an in vivo micronucleus assay. [9]

## 2,2,4-Trimethyl-1,3-pentanediol (TMPD)

TMPD is the parent glycol and final major metabolite before conjugation. Limited specific toxicological data is available for TMPD itself, but as a glycol, it is expected to have low toxicity. It is classified as causing serious eye irritation.[11] The rapid conjugation and excretion of TMPD suggest it has a low potential for systemic toxicity.

## Featured Experimental Protocol: OECD Guideline 422

The causality behind selecting a specific toxicological assay is driven by the need to obtain relevant data efficiently and ethically. The "Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test" (OECD 422) is a powerful tool for initial chemical hazard assessment. It is chosen because it provides information on both general systemic toxicity (from repeated dosing) and potential effects on reproductive function and early development within a single study, thereby reducing the number of animals required compared to conducting separate studies.

## Rationale for Experimental Design

- Species Selection: The Sprague-Dawley rat is a commonly used strain in toxicology because its physiology is well-characterized, and there is a vast amount of historical control data available for comparison.[12]

- Route of Administration: The oral route (gavage or dietary) is selected as it is a primary route of potential human exposure for a substance used in consumer products.[4]
- Dose Level Selection: At least three dose levels plus a control group are used to establish a dose-response relationship and determine a NOAEL. Doses are typically selected based on results from acute toxicity or short-term range-finding studies to select a high dose that induces some toxicity but not mortality, and lower doses to identify a no-effect level.
- Endpoints: A wide range of endpoints are measured to screen for potential toxicity across multiple organ systems. This includes clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology of key tissues.[13] Reproductive endpoints include estrous cycles, mating behavior, fertility, gestation outcomes, and offspring viability.

## Step-by-Step Methodology (Generalized)

- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
- Dosing Period (Pre-mating): Male and female rats (e.g., 12 per sex per group) are dosed daily with the test substance or vehicle control for 14 days.
- Mating: Animals are paired for mating. Daily dosing continues throughout the mating period.
- Post-mating/Gestation/Lactation: Dosing continues for males for a total of at least 44 days.[4] For females, dosing continues throughout gestation and until day 3 or 4 of lactation.[4]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly.
- Reproductive Assessments: Estrous cycles are monitored in females. Mating and fertility indices are calculated. Litter size, pup viability, and pup weights are recorded.
- Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis.
- Pathology: A full necropsy is performed. Key organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

*Generalized workflow for an OECD 422 study.*

## Data Synthesis and Conclusion

Table 2: Summary of Key Toxicological Endpoints for TXIB and TMPD-MIB

| Study Type                           | Species | Route         | Substance | NOAEL / NOEL                                 | Key Findings                                                        | Reference |
|--------------------------------------|---------|---------------|-----------|----------------------------------------------|---------------------------------------------------------------------|-----------|
| <b>Acute</b>                         |         |               |           |                                              |                                                                     |           |
| Oral Toxicity (LD <sub>50</sub> )    | Rat     | Oral          | TXIB      | >3,200 mg/kg                                 | Low acute toxicity                                                  | [4]       |
| Acute                                |         |               |           |                                              |                                                                     |           |
| Dermal Toxicity (LD <sub>50</sub> )  | Rabbit  | Dermal        | TXIB      | >2,000 mg/kg                                 | Low acute toxicity                                                  | [4]       |
| 13-Week Repeated Dose                |         |               |           |                                              |                                                                     |           |
| Repro/Dev Toxicity Screen (OECD 422) | Rat     | Oral (gavage) | TXIB      | 150 mg/kg/day                                | Increased liver weight at high doses; male rat-specific nephropathy | [5]       |
| Repro/Dev Toxicity Screen (OECD 421) |         |               |           |                                              |                                                                     |           |
| Repro/Dev Toxicity Screen (OECD 421) | Rat     | Oral (diet)   | TXIB      | 276 mg/kg/day (male), 359 mg/kg/day (female) | Reduced implantations and litter weights at high doses              | [1]       |

| Repro/Dev Toxicity Screen (OECD 422) | Rat | Oral (gavage) | TMPD-MIB | 100 mg/kg/day | Increased liver weights at ≥300 mg/kg/day | [9] |

In conclusion, **2,2,4-trimethyl-1,3-pentanediol diisobutyrate** (TXIB) is a compound of low acute toxicity. Following absorption, it is rapidly and extensively metabolized by hydrolysis to its monoester and glycol metabolites, which are then conjugated and excreted primarily in the urine. In repeated-dose studies, the primary effects at high dose levels are adaptive increases in liver weight and a male rat-specific nephropathy that is not relevant to humans. The available data suggest that TXIB does not pose a significant hazard for reproductive or developmental toxicity at dose levels that are not maternally toxic. It is not genotoxic in *in vitro* assays. The toxicological profile of its main metabolite, TMPD-MIB, is similar. While significant data gaps exist for chronic toxicity and carcinogenicity, the existing body of evidence supports a low overall toxicological concern under normal conditions of use and exposure.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. vdh.virginia.gov [vdh.virginia.gov]
- 2. vdh.virginia.gov [vdh.virginia.gov]
- 3. PlumX [plu.mx]
- 4. cpsc.gov [cpsc.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. echemi.com [echemi.com]
- 7. 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | C16H30O4 | CID 23284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate\_Chemicalbook [chemicalbook.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. redox.com [redox.com]
- 11. MSDS Document [chempoint.com]
- 12. youtube.com [youtube.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]
- To cite this document: BenchChem. [Toxicology of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate and its metabolites]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032755#toxicology-of-2-2-4-trimethyl-1-3-pentanediol-diisobutyrate-and-its-metabolites>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)